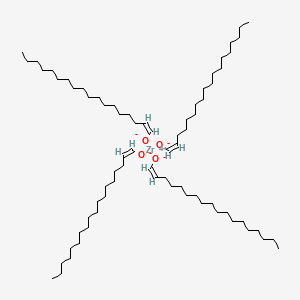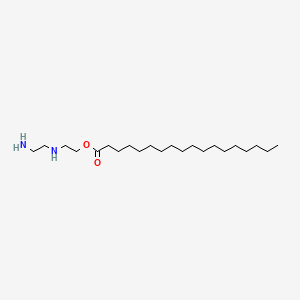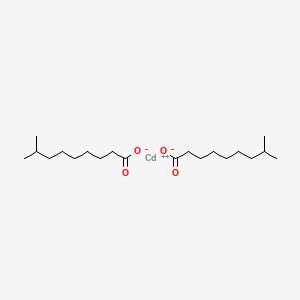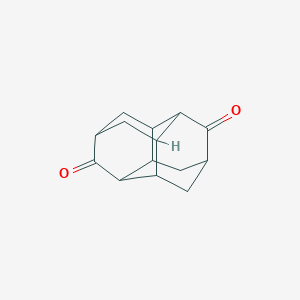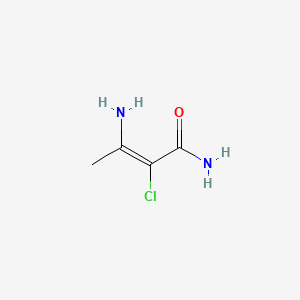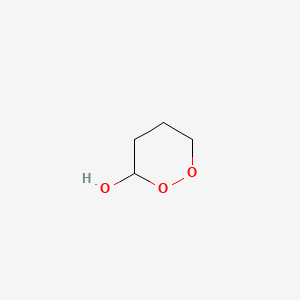
Dioxanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxanol, also known as 1,4-dioxane, is a heterocyclic organic compound with the molecular formula C4H8O2. It is a colorless liquid with a faint, sweet odor similar to diethyl ether. This compound is highly soluble in water and is used primarily as a solvent in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Dioxanol can be synthesized through several methods. One common method involves the reaction of ethylene glycol with ethylene oxide in the presence of an acid catalyst. Another method includes the cyclization of diethylene glycol with sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the continuous reaction of ethylene glycol with ethylene oxide under controlled temperature and pressure conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation .
化学反応の分析
Types of Reactions
Dioxanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dioxanone and other oxidation products.
Reduction: It can be reduced to form simpler alcohols.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dioxanone and hydroxyacetic acid.
Reduction: Ethylene glycol and other alcohols.
Substitution: Halogenated dioxanes.
科学的研究の応用
Dioxanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a stabilizer for chlorinated solvents.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the manufacture of adhesives, sealants, and as a solvent in various industrial processes .
作用機序
Dioxanol exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved include interactions with various enzymes and proteins, enhancing the solubility and stability of compounds in solution .
類似化合物との比較
Similar Compounds
1,3-Dioxane: Another isomer of dioxane with similar solvent properties but different structural characteristics.
Dioxins: A group of chemically related compounds that are environmental pollutants and have different chemical properties and toxicities compared to dioxanol
Uniqueness
This compound is unique due to its high solubility in water and its ability to dissolve a wide range of organic compounds. Its relatively low toxicity compared to dioxins makes it a preferred solvent in various applications .
特性
CAS番号 |
71330-24-0 |
|---|---|
分子式 |
C4H8O3 |
分子量 |
104.10 g/mol |
IUPAC名 |
dioxan-3-ol |
InChI |
InChI=1S/C4H8O3/c5-4-2-1-3-6-7-4/h4-5H,1-3H2 |
InChIキー |
JYMYVPSOAXOLGQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OOC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


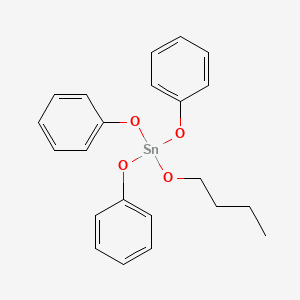


![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

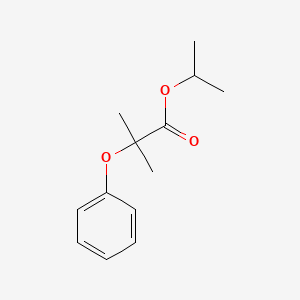
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
